molecular formula C8H7ClF3N B3049960 4-chloro-N-(2,2,2-trifluoroethyl)aniline CAS No. 22753-82-8

4-chloro-N-(2,2,2-trifluoroethyl)aniline

Cat. No.: B3049960
CAS No.: 22753-82-8
M. Wt: 209.59 g/mol
InChI Key: IPGVRHNLRNFLOP-UHFFFAOYSA-N
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Description

4-Chloro-N-(2,2,2-trifluoroethyl)aniline is an organic compound with the molecular formula C8H7ClF3N It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a 2,2,2-trifluoroethyl group, and one of the hydrogen atoms on the benzene ring is replaced by a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(2,2,2-trifluoroethyl)aniline typically involves the reaction of 4-chloroaniline with 2,2,2-trifluoroethylamine. This reaction can be catalyzed by various agents, including iron porphyrin complexes, which facilitate the N-trifluoroethylation of anilines . The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions is crucial to minimize by-products and ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-N-(2,2,2-trifluoroethyl)aniline can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzene ring can be substituted by other nucleophiles, such as hydroxide ions or alkoxide ions.

    Oxidation Reactions: The aniline group can be oxidized to form nitroso or nitro derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding amine.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide or potassium tert-butoxide, and the reactions are typically carried out in polar solvents like ethanol or methanol.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used, often in acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly employed.

Major Products Formed:

    Substitution Reactions: Products include 4-hydroxy-N-(2,2,2-trifluoroethyl)aniline or 4-alkoxy-N-(2,2,2-trifluoroethyl)aniline.

    Oxidation Reactions: Products include 4-chloro-N-(2,2,2-trifluoroethyl)nitrosoaniline or 4-chloro-N-(2,2,2-trifluoroethyl)nitroaniline.

    Reduction Reactions: The primary product is 4-chloro-N-(2,2,2-trifluoroethyl)amine.

Scientific Research Applications

4-Chloro-N-(2,2,2-trifluoroethyl)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.

    Medicine: Research is ongoing to explore its potential as a drug candidate, particularly for its ability to interact with specific molecular targets.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 4-chloro-N-(2,2,2-trifluoroethyl)aniline exerts its effects involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure suggests it may have diverse biological activities .

Comparison with Similar Compounds

  • 4-Methoxy-N-(2,2,2-trifluoroethyl)aniline
  • 4-[N-(2,2,2-Trifluoroethyl)amino]benzonitrile
  • N-(2,2,2-Trifluoroethyl)benzylamine

Comparison: Compared to these similar compounds, 4-chloro-N-(2,2,2-trifluoroethyl)aniline is unique due to the presence of the chlorine atom on the benzene ring. This chlorine atom can influence the compound’s reactivity and its interactions with biological targets. For example, the electron-withdrawing effect of the chlorine atom can make the benzene ring more susceptible to nucleophilic substitution reactions, potentially leading to different biological activities and applications .

Properties

IUPAC Name

4-chloro-N-(2,2,2-trifluoroethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3N/c9-6-1-3-7(4-2-6)13-5-8(10,11)12/h1-4,13H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPGVRHNLRNFLOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCC(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30439602
Record name (4-Chlorophenyl) (2,2,2-trifluoroethyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22753-82-8
Record name (4-Chlorophenyl) (2,2,2-trifluoroethyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-(4-Chlorophenyl)-trifluoroacetamide (2.22 g, 10 mmol) was dissolved in THF (100 mL) and treated with powdered lithium aluminum hydride (0.57 g, 15 mmol) under argon. The mixture was heated with stirring to reflux for 12 hours at which point both TLC and LC/MS analysis indicated the reaction was complete. The suspension was cooled in an ice bath prior to quenching with saturated aqueous sodium sulfate solution. The solution was dried with excess sodium sulfate and concentrated under reduced pressure to give 1.84 g of a viscous oil which was used without further purification. 1H NMR (300 MHz, CDCl3) δ ppm 3.70 (2H, dt, J=8.96, 15.81 Hz), 3.91 (1H, br s), 6.58 (2H, m), 7.13 (2H, m).
Quantity
2.22 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.57 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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